molecular formula C11H11FO2 B1279582 6-Fluoro-2-(oxiran-2-yl)chroman CAS No. 99199-90-3

6-Fluoro-2-(oxiran-2-yl)chroman

Cat. No. B1279582
CAS RN: 99199-90-3
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-UHFFFAOYSA-N
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Description

6-Fluoro-2-(oxiran-2-yl)chroman is a compound that serves as a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol . It is a compound with the molecular formula C11H11FO2 .


Synthesis Analysis

The synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman starts from the enantiomerically pure ®-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. This results in a mixture of two stereoisomers, namely ®-6-fluoro-2-[(S)-oxiran-2-yl]chroman and ®-6-fluoro-2-[®-oxiran-2-yl]chroman. The mixture is then separated by column chromatography .


Molecular Structure Analysis

The X-ray structure analysis revealed that the solid consisted of the R,S isomer. A similar procedure was repeated for (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid and, in this case, the S,R isomer was produced as a crystalline solid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman result in the production of two stereoisomers. These stereoisomers are then separated by column chromatography .


Physical And Chemical Properties Analysis

6-Fluoro-2-(oxiran-2-yl)chroman has a molecular formula of C11H11FO2 and an average mass of 194.202 Da. It has a density of 1.3±0.1 g/cm3, a boiling point of 291.7±40.0 °C at 760 mmHg, and a flash point of 137.8±23.2 °C. It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Safety and Hazards

The specific safety and hazards associated with 6-Fluoro-2-(oxiran-2-yl)chroman are not explicitly mentioned in the available literature .

properties

IUPAC Name

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470147
Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(oxiran-2-yl)chroman

CAS RN

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7
Record name 6-Fluoro-2-(oxiran-2-yl)chroman
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Record name (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Record name (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 2
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 3
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 4
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 5
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 6
6-Fluoro-2-(oxiran-2-yl)chroman

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